Boc-Glu-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis:

Boc-Glu-OH, also known as N-Boc-L-glutamic acid, is a key building block used in the synthesis of peptides. The "Boc" group (tert-Butyloxycarbonyl) serves as a protecting group for the amino group of glutamic acid, allowing for the selective formation of peptide bonds with other amino acids. This technique, known as solid-phase peptide synthesis (SPPS), is widely used in the production of peptides for various research applications, including:

- Drug discovery and development: Peptides can be designed to mimic natural hormones, enzymes, or other biological molecules, offering potential therapeutic options for various diseases.

- Development of research tools: Peptides can be used as probes to study protein-protein interactions, cellular signaling pathways, and other biological processes.

- Vaccine development: Synthetic peptides containing specific antigenic regions from pathogens can be used to develop vaccines.

Investigation of Glutamate Function:

Glutamic acid (Glu) is an essential amino acid that plays a crucial role in various physiological processes, including neurotransmission, energy metabolism, and cell signaling. Boc-Glu-OH can be used as a substrate or a tool molecule in research aimed at understanding the function of Glu, such as:

- Studying glutamate receptors: By modifying the structure of Boc-Glu-OH, researchers can create specific probes to study different subtypes of glutamate receptors and their role in various brain functions.

- Investigating glutamate metabolism: Radiolabeled Boc-Glu-OH can be used to trace the metabolic pathway of Glu and identify enzymes involved in its conversion to other molecules.

Development of Drug Delivery Systems:

Researchers are exploring the potential of Glu-based materials for drug delivery applications. Boc-Glu-OH can be used as a building block in the synthesis of polymers or nanoparticles that can be designed to:

- Target specific cells: By incorporating targeting moieties, Glu-based drug delivery systems can be designed to release their cargo in specific tissues or cell types.

- Control drug release: Glu-based polymers can be engineered to release their cargo in response to specific stimuli, such as changes in pH or temperature.

Boc-Glu-OH, or Boc-protected L-glutamic acid, is a derivative of the amino acid glutamic acid, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino functionality. Its chemical formula is and it has a CAS number of 2419-94-5. The Boc group serves to protect the amine during various

- Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid or hydrochloric acid, yielding L-glutamic acid.

- Peptide Bond Formation: It can react with other amino acids or their derivatives to form peptide bonds, facilitating the synthesis of peptides.

- N-acylation: The carboxylic acid group can participate in N-acylation reactions, which are crucial for creating various derivatives and conjugates .

The synthesis of Boc-Glu-OH typically involves:

- Protection of Glutamic Acid: L-glutamic acid is reacted with Boc anhydride in the presence of a base (such as triethylamine) to form Boc-Glu-OH.

- Purification: The product can be purified using techniques like recrystallization or chromatography to obtain high purity levels.

- Characterization: Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of Boc-Glu-OH .

Boc-Glu-OH finds applications in various fields:

- Peptide Synthesis: It is used as a building block in the synthesis of peptides for research and therapeutic purposes.

- Drug Development: Compounds derived from Boc-Glu-OH are explored for potential use in pharmaceuticals, including antimicrobials and hormones.

- Bioconjugation: The protected amino acid can be used in bioconjugation strategies to attach biomolecules to drugs or imaging agents.

Studies involving Boc-Glu-OH often focus on its interactions within peptide chains and how these affect the stability and activity of the resulting peptides. Research indicates that variations in protection strategies (like using Boc versus other groups) can significantly influence the folding and functionality of peptides, which is critical for their biological activity .

Boc-Glu-OH shares structural similarities with several other amino acid derivatives. Here are some comparable compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Boc-Ala-OH | Simpler structure; used for less complex peptides | |

| Boc-Lys-OH | Contains an additional amino group; more reactive | |

| Fmoc-Glu-OH | Fmoc protecting group; used in solid-phase synthesis | |

| Z-Glu-OH | Z protecting group; offers different reactivity |

Boc-Glu-OH is unique due to its specific protective strategy that allows for versatile applications in peptide chemistry while maintaining stability under various conditions .

Molecular Formula and Structural Representation

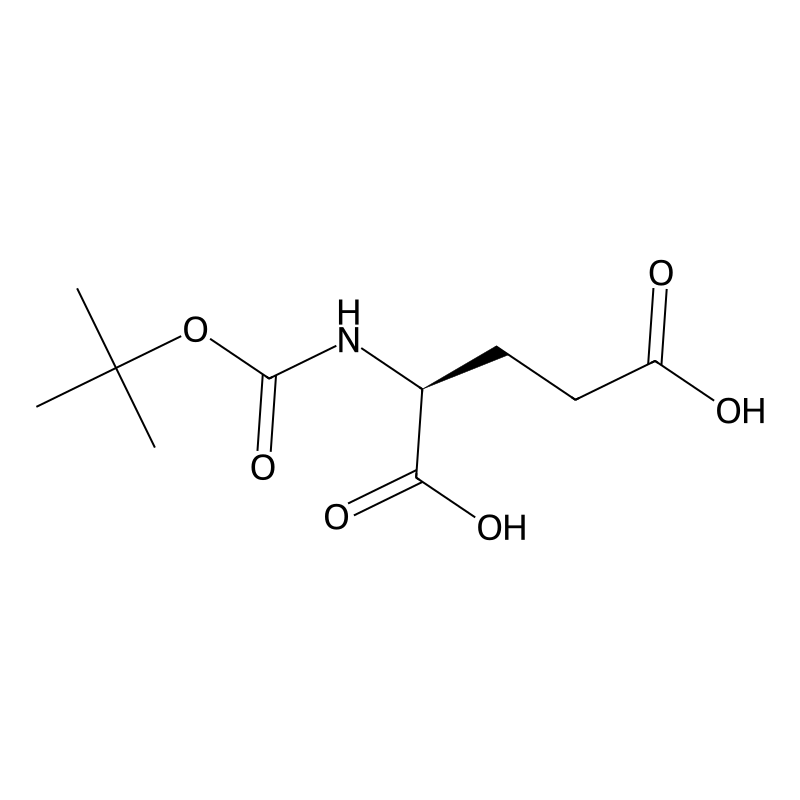

Boc-Glu-OH, systematically known as N-(tert-butoxycarbonyl)-L-glutamic acid, possesses the molecular formula C₁₀H₁₇NO₆ with a molecular weight of 247.25 grams per mole [1] [3]. The compound is assigned the Chemical Abstracts Service number 2419-94-5, serving as its unique chemical identifier [1] [22]. The International Union of Pure and Applied Chemistry name for this compound is (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid [3] [29].

The linear structural formula of Boc-Glu-OH can be represented as (CH₃)₃COCONHCH(COOH)CH₂CH₂COOH, which illustrates the sequential arrangement of atoms within the molecule [1] [7]. The Simplified Molecular Input Line Entry System string representation is CC(C)(C)OC(=O)NC@@HC(O)=O, providing a standardized textual description of the molecular structure [1]. The International Chemical Identifier key AQTUACKQXJNHFQ-LURJTMIESA-N serves as a unique digital fingerprint for this compound [1] [3].

The compound exhibits characteristic physical properties including a melting point of approximately 110 degrees Celsius with decomposition, and appears as a white to almost white powder or crystalline material [22] [23]. The substance demonstrates solubility in various organic solvents including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone, while also maintaining water solubility [22] [25].

Table 1: Physical and Chemical Properties of Boc-Glu-OH

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₇NO₆ [1] |

| Molecular Weight (g/mol) | 247.25 [1] |

| CAS Number | 2419-94-5 [1] |

| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid [3] |

| Melting Point (°C) | ~110 (decomposition) [22] |

| Optical Rotation [α]₂₀/D | -14.5±2° [1] |

| Physical Form | Powder to crystal [22] |

| Color | White to almost white [22] |

| Water Solubility | Soluble [22] |

| Storage Temperature (°C) | 2-8 [22] |

Stereochemistry of Boc-Glu-OH

The stereochemical configuration of Boc-Glu-OH is fundamentally determined by the presence of a chiral center at the alpha-carbon position [9] [18]. This compound maintains the L-configuration inherited from its parent amino acid, L-glutamic acid, with the alpha-carbon exhibiting an S absolute configuration according to the Cahn-Ingold-Prelog priority rules [9] [20].

The optical activity of Boc-Glu-OH is characterized by a specific rotation of [α]₂₀/D = -14.5±2° when measured at a concentration of 1% in methanol [1] [22]. This levorotatory behavior confirms the preservation of the stereochemical integrity of the original L-glutamic acid core structure following the introduction of the tert-butoxycarbonyl protecting group [9] [19].

The stereochemical designation follows the D,L system commonly employed for amino acids, where the L-form represents the naturally occurring configuration found in biological systems [9]. In the Fischer projection representation, the amino group of L-amino acids points to the left when the carboxylic acid group is positioned at the top of the molecule [9] [20]. This stereochemical arrangement is crucial for maintaining the biological relevance and synthetic utility of the protected amino acid derivative.

The chiral center at the alpha-carbon is bonded to four distinct substituents: the amino group (protected with the tert-butoxycarbonyl group), the carboxylic acid group, a hydrogen atom, and the glutamic acid side chain containing the gamma-carboxylic acid functionality [18] [20]. This tetrahedral arrangement around the alpha-carbon creates the asymmetric environment responsible for the compound's optical activity.

L-Glutamic Acid Core Structure

The foundational structure of Boc-Glu-OH is derived from L-glutamic acid, a proteinogenic alpha-amino acid with the molecular formula C₅H₉NO₄ [16] [17]. L-glutamic acid serves as one of the twenty standard amino acids utilized in protein biosynthesis and functions as an excitatory neurotransmitter in vertebrate nervous systems [16] [26].

The core structure of L-glutamic acid can be idealized as HOOC-CH(NH₂)-(CH₂)₂-COOH, featuring a five-carbon backbone with two carboxylic acid groups and one amino group [16] [17]. This dicarboxylic amino acid contains a central alpha-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a distinctive three-carbon side chain terminating in a second carboxylic acid group [17] [18].

The side chain of glutamic acid consists of two methylene groups followed by a carboxylic acid functional group, creating the structural formula -CH₂-CH₂-COOH for the R group [17]. This extended carbon chain distinguishes glutamic acid from its shorter homolog, aspartic acid, which contains only one methylene group before the terminal carboxylic acid [17]. The presence of the gamma-carboxylic acid group in the side chain confers acidic properties to the amino acid and enables the formation of ionic interactions in physiological conditions [26].

In aqueous solutions, the glutamic acid core structure typically exists in a zwitterionic form, represented as ⁻OOC-CH(NH₃⁺)-(CH₂)₂-COOH, where the amino group is protonated and one carboxyl group is deprotonated [16] [26]. The ionization behavior of glutamic acid is characterized by multiple dissociation constants corresponding to the different ionizable groups present in the molecule [26].

Table 2: Structural Comparison of L-Glutamic Acid and Boc-Glu-OH

| Property | L-Glutamic Acid | Boc-Glu-OH |

|---|---|---|

| Molecular Formula | C₅H₉NO₄ [16] | C₁₀H₁₇NO₆ [1] |

| Molecular Weight (g/mol) | 147.13 [26] | 247.25 [1] |

| Number of Carbon Atoms | 5 [17] | 10 [1] |

| Number of Carboxylic Groups | 2 [16] | 2 [1] |

| Protecting Group | None | tert-Butoxycarbonyl [11] |

| Stereochemistry at α-carbon | S configuration [9] | S configuration [9] |

| Optical Activity | Levorotatory [9] | Levorotatory (-14.5°) [1] |

tert-Butoxycarbonyl Protecting Group Configuration

The tert-butoxycarbonyl protecting group, systematically known as the tert-butyloxycarbonyl group, represents a widely utilized acid-labile protecting group in organic synthesis [11] [14]. This protecting group is specifically designed to mask the reactivity of amino groups during synthetic transformations while remaining stable under basic and neutral conditions [11] [28].

The structural configuration of the tert-butoxycarbonyl group consists of a carbamate linkage connecting the amino nitrogen to a tert-butyl carbonate moiety [14]. The complete structure can be represented as (CH₃)₃C-OC(=O)-, where the carbonyl carbon forms the carbamate bond with the amino nitrogen of the glutamic acid [11]. This arrangement creates a sterically hindered environment around the carbonyl carbon due to the presence of the bulky tert-butyl group [14].

The tert-butoxycarbonyl protecting group is introduced through the reaction of the free amino acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or triethylamine [11] [14]. The mechanism involves nucleophilic attack by the amino group on one of the carbonyl carbons of the dicarbonate reagent, resulting in the formation of the carbamate bond and the release of carbon dioxide and tert-butoxide [14] [28].

The electronic properties of the tert-butoxycarbonyl group include electron-withdrawing characteristics imparted by the carbonyl functionality, which influences the reactivity of adjacent functional groups [33] [34]. The carbonyl carbon exhibits electrophilic character, making it susceptible to nucleophilic attack under acidic conditions, which facilitates the selective removal of the protecting group when desired [11] [14].

The steric bulk of the tert-butyl portion of the protecting group provides additional stability against unwanted side reactions while maintaining the stereochemical integrity of the protected amino acid [11]. The three methyl groups attached to the tertiary carbon create a shielding effect that prevents approach from certain directions, contributing to the overall stability of the protected compound [14].